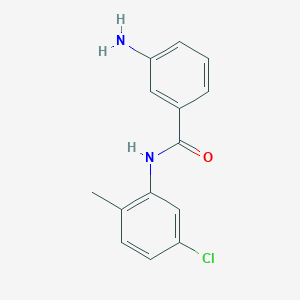

3-amino-N-(5-chloro-2-methylphenyl)benzamide

Description

3-Amino-N-(5-chloro-2-methylphenyl)benzamide (molecular formula: C₁₄H₁₂ClN₂O) is a benzamide derivative characterized by a 3-aminobenzamide core substituted with a 5-chloro-2-methylphenyl group at the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to pharmacologically active benzamides, which are known for diverse biological activities, including antiviral, anticancer, and enzyme-modulating properties . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents on the aryl ring may influence its electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

3-amino-N-(5-chloro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQFDBVYRGHPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)benzamide involves several steps:

Substitution: Chlorine gas is then used to substitute the benzoic acid, forming 3,5-dichlorobenzoic acid.

Methyl Substitution: A Grignard reagent is employed to substitute the 5-chlorine with a methyl group, resulting in 3-methyl-5-chlorobenzoic acid.

Nitro Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro substitution with nitric acid under the catalytic action of concentrated sulfuric acid to produce 2-nitro-3-methyl-5-chlorobenzoic acid.

Reduction: Catalytic hydrogenation is used to reduce the nitro group to an amino group.

Final Reaction: The intermediate product reacts with methylamine to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for research purposes .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.

Substitution: Chlorine gas and Grignard reagents.

Reduction: Catalytic hydrogenation using metal catalysts.

Major Products

The major products formed from these reactions include various intermediates such as 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid .

Scientific Research Applications

Antibacterial Properties

Research has indicated that 3-amino-N-(5-chloro-2-methylphenyl)benzamide exhibits promising antibacterial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The compound demonstrated significant inhibitory zones of 20.5 mm and 17.0 mm, respectively, although it was less effective than the standard antibiotic Streptomycin .

Antitubercular Activity

In the context of antitubercular research, compounds structurally related to this compound have been investigated for their ability to combat multidrug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship studies suggest that modifications to the benzamide moiety can enhance potency against tuberculosis .

Case Studies

- Antibacterial Screening : A recent study screened several derivatives of the compound for antibacterial activity. The results indicated that modifications on the phenyl ring could significantly alter the antibacterial efficacy, suggesting a need for further exploration in drug design .

- Antitubercular Research : In a high-throughput screening initiative targeting new antitubercular agents, derivatives related to this compound were identified as promising leads due to their ability to inhibit IκB kinase β, a target implicated in inflammatory responses associated with tuberculosis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Aryl Ring

The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent patterns. Below is a comparison with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance binding to hydrophobic pockets in target proteins but may reduce metabolic stability .

- Methoxy groups (e.g., 3-OCH₃ in ) improve solubility but can reduce membrane permeability.

- Steric hindrance (e.g., phenethyl in ) mitigates amide bond hydrolysis, a common issue in benzamides .

Biological Activity

3-amino-N-(5-chloro-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H13ClN2O

- Molecular Weight : 260.72 g/mol

- IUPAC Name : this compound

The compound features an amine group, a chloro-substituted aromatic ring, and a benzamide moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, such as urease, which plays a role in various pathological conditions. In vitro studies indicate that it may exhibit competitive inhibition against urease, which is crucial for developing treatments for conditions like kidney stones and peptic ulcers .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects, which could lead to potential applications in treating infections.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it induces apoptosis in certain cancer cells, such as MCF-7 (breast cancer) and U-937 (leukemia), suggesting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the chemical structure can significantly influence its potency and selectivity:

- Substituent Effects : The presence of the chloro group at the 5-position of the methylphenyl ring enhances the compound's binding affinity to target enzymes compared to unsubstituted analogs.

- Amine Group Role : The amino group at the 3-position is essential for biological activity, facilitating interactions with enzyme active sites or receptor binding sites.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Urease Inhibition Study :

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial efficacy against multiple bacterial strains, revealing that this compound showed significant activity, particularly against Gram-positive bacteria.

- Cytotoxicity Assays :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-(5-chloro-2-methylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide bond formation between 5-chloro-2-methylaniline and 3-aminobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Reaction optimization includes temperature control (0–5°C to prevent side reactions) and stoichiometric balancing of reagents. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- NMR (¹H and ¹³C) to confirm aromatic substitution patterns and amide bond formation .

- FT-IR to identify functional groups (e.g., N–H stretch at ~3320 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- Mass spectrometry (ESI or EI-MS) for molecular weight verification .

- Elemental analysis (CHN) to validate purity and stoichiometry .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Guidelines : Based on structurally similar benzamides:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First aid : For accidental exposure, rinse eyes with water (15+ minutes) and seek medical attention for respiratory irritation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Data collection : Use a single-crystal diffractometer (Mo/Kα radiation) to obtain high-resolution data.

- Software : Refine structures using SHELXL (for small molecules) or WinGX for symmetry and thermal parameter adjustments .

- Validation : Check for disorders in the chloro-methylphenyl group using Olex2 or PLATON .

Q. What strategies can address contradictions in reported biological activity data for this compound?

- Approach :

- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .

- Target validation : Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes (e.g., kinases) and validate via enzymatic inhibition assays .

- Meta-analysis : Compare solvent systems (DMSO vs. aqueous buffers) to identify artifacts in activity .

Q. How does the electronic nature of the chloro-methyl substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Electron-withdrawing effects : The chlorine atom deactivates the phenyl ring, directing electrophilic substitution to the para position.

- Suzuki-Miyaura coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for coupling with boronic acids at the amino group .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET prediction : Use SwissADME to estimate LogP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- Quantum chemistry : Gaussian 09 for HOMO-LUMO gaps to assess redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.